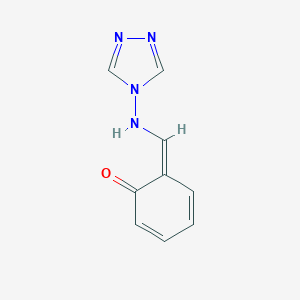

4-Salicylideneamino-1,2,4-triazole

Description

Structure

3D Structure

Properties

CAS No. |

32787-84-1 |

|---|---|

Molecular Formula |

C9H8N4O |

Molecular Weight |

188.19 g/mol |

IUPAC Name |

2-[(E)-1,2,4-triazol-4-yliminomethyl]phenol |

InChI |

InChI=1S/C9H8N4O/c14-9-4-2-1-3-8(9)5-12-13-6-10-11-7-13/h1-7,14H/b12-5+ |

InChI Key |

CFKGXIKTWITWDK-YVMONPNESA-N |

SMILES |

C1=CC=C(C(=C1)C=NN2C=NN=C2)O |

Isomeric SMILES |

C1=C/C(=C/NN2C=NN=C2)/C(=O)C=C1 |

Canonical SMILES |

C1=CC(=CNN2C=NN=C2)C(=O)C=C1 |

Origin of Product |

United States |

Rigorous Structural Characterization and Detailed Conformational Analysis of 4 Salicylideneamino 1,2,4 Triazole Systems

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the solid-state structure of crystalline materials. It provides precise coordinates of atoms within the crystal lattice, allowing for detailed analysis of molecular geometry, bond parameters, and packing arrangements.

Studies on 4-Salicylideneamino-1,2,4-triazole and closely related systems have established that the molecular framework is typically nearly planar or exhibits only slight deviations from planarity. researchgate.net This planarity is a key feature, arising from the conjugation between the salicylidene and triazole ring systems through the imine (-CH=N-) bridge.

The molecular structure consists of a salicylidene moiety linked to the N4-amino position of the 1,2,4-triazole (B32235) ring. X-ray diffraction analysis allows for the precise measurement of all bond lengths, bond angles, and torsion angles within the molecule. While specific values vary slightly between different derivatives or crystal forms, the data consistently reveals the geometric interplay between the aromatic phenol (B47542) ring, the imine linker, and the heterocyclic triazole ring. For instance, in related structures, the angles between the triazole ring and adjacent rings are often small, confirming a high degree of coplanarity. mdpi.com

Table 1: Representative Bond Types in this compound

| Bond Type | Description |

|---|---|

| C-C (Aromatic) | Bonds within the benzene (B151609) ring of the salicylidene group. |

| C-O (Phenolic) | Bond connecting the hydroxyl group to the benzene ring. |

| C=N (Imine) | The double bond linking the salicylidene and triazole moieties. |

| N-N (Triazole) | Single bonds within the 1,2,4-triazole ring. |

| C=N (Triazole) | Double bonds within the 1,2,4-triazole ring. |

| C-H (Aromatic) | Bonds of hydrogens attached to the benzene ring. |

| C-H (Imine) | Bond of the hydrogen on the imine carbon. |

A defining structural feature of this compound, confirmed by X-ray diffraction, is the presence of a strong intramolecular hydrogen bond. researchgate.net This bond forms between the hydrogen atom of the phenolic hydroxyl group (-OH) and the nitrogen atom of the imine bridge (C=N). researchgate.net This O-H···N interaction creates a stable, planar, six-membered pseudo-ring. researchgate.net

This intramolecular hydrogen bond is crucial for stabilizing the planar conformation of the molecule and influences its electronic properties. researchgate.net The presence and strength of such hydrogen bonds are readily confirmed by the short distance between the donor (O) and acceptor (N) atoms observed in the crystal structure. mdpi.com

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, each having different physical properties despite identical chemical composition. nih.govarxiv.org This phenomenon is well-documented for triazole-based compounds. nih.gov Different polymorphs arise from variations in how molecules are arranged in the crystal lattice, known as crystal packing.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the structure of this compound, particularly in solution, and for corroborating the findings from X-ray diffraction.

NMR spectroscopy is a powerful tool for elucidating the molecular structure in solution. ontosight.aiacs.org For this compound, ¹H and ¹³C NMR spectra provide a distinct fingerprint of the molecule.

In ¹H NMR spectra, typically recorded in DMSO-d₆, a single set of signals is usually observed, indicating the presence of a single dominant conformation in solution. researchgate.net The key resonances can be assigned as follows:

Phenolic -OH Proton: A downfield signal, often broad, whose chemical shift is indicative of strong hydrogen bonding.

Imine -CH=N- Proton: A characteristic singlet in the aromatic region.

Aromatic Protons: A set of multiplets corresponding to the four protons on the salicylidene ring.

Triazole Protons: Two singlets corresponding to the two C-H protons of the 1,2,4-triazole ring.

¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom in the molecule, including the imine carbon, the phenolic carbons, and the triazole ring carbons. acs.org

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Systems

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Phenolic OH | > 10.0 |

| ¹H | Imine CH | 8.5 - 9.5 |

| ¹H | Triazole CH | 8.0 - 9.0 |

| ¹H | Aromatic CH | 6.5 - 8.0 |

| ¹³C | Imine C=N | 160 - 170 |

| ¹³C | Phenolic C-O | 155 - 165 |

| ¹³C | Triazole C-H | 140 - 155 |

Note: Chemical shifts are approximate and can vary based on solvent and specific molecular substitution.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information for structural assignment and confirming the presence of key functional groups. asianpubs.orgresearchgate.net The spectra of this compound are characterized by several key absorption bands.

The most notable feature in the IR spectrum is the O-H stretching vibration. Due to the strong intramolecular hydrogen bond, this band appears as a very broad absorption over a wide range (e.g., 2500-3200 cm⁻¹) rather than a sharp peak. Other important vibrations include the C-H stretching of the aromatic and triazole rings, the sharp and strong C=N stretching of the imine group, and various C=C and C=N stretching vibrations from the aromatic and triazole rings, respectively. omicsonline.orgresearchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Description |

|---|---|---|

| ~3200-2500 | ν(O-H) | Broad band due to strong intramolecular H-bonding. |

| ~3100-3000 | ν(C-H) | Aromatic and triazole C-H stretching. |

| ~1620 | ν(C=N) | Imine stretching vibration. |

| ~1600-1450 | ν(C=C), ν(C=N) | Aromatic and triazole ring stretching vibrations. omicsonline.org |

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| 4-amino-1,2,4-triazole (B31798) |

| Salicylaldehyde (B1680747) |

| 3,5-Bis(salicylideneamino)-1H-1,2,4-triazole |

| 4-salicylideneamino-3-hydrazino-5-mercapto-1,2,4-triazole |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for the structural elucidation of this compound and its derivatives. This method provides essential information regarding the compound's molecular weight and the fragmentation pathways it undergoes upon ionization, which aids in confirming its identity and structural features.

The mass spectrum of this compound (C₉H₈N₄O) is expected to show a molecular ion peak [M]⁺ corresponding to its monoisotopic mass of 188.07 g/mol . chemspider.com Analysis of related 1,2,4-triazole derivatives through techniques like electrospray ionization (ESI-MS) and high-resolution mass spectrometry (HRMS) has been instrumental in understanding their fragmentation behavior. mdpi.comnuph.edu.ua

Studies on various 1,2,4-triazole derivatives reveal common fragmentation patterns. The fragmentation process often involves the sequential loss of neutral molecules. researchgate.net For instance, in many 1,2,4-triazole systems, the cleavage of the bonds within the triazole ring and the substituent groups is a primary fragmentation route. researchgate.netresearchgate.net

For this compound, the fragmentation is likely initiated by the cleavage of the imine bond (C=N) or fragmentation within the salicylidene or triazole moieties. The specific fragmentation pattern provides a unique fingerprint for the molecule, allowing for its unambiguous identification. The analysis of these fragments helps in piecing together the structural puzzle of the parent molecule.

Detailed fragmentation data for this compound and its derivatives are often presented in tabular format, detailing the mass-to-charge ratio (m/z) of the observed fragments and their proposed structures.

Table 1: Illustrative Mass Spectrometry Data for a Hypothetical this compound Derivative

| m/z Value | Proposed Fragment Ion | Structural Representation of Fragment |

| 250.10 | [M+H]⁺ | Intact protonated molecule |

| 222.09 | [M+H - CO]⁺ | Loss of carbon monoxide |

| 156.07 | [M+H - C₆H₅O]⁺ | Loss of the phenoxy group |

| 121.05 | [C₇H₅O₂]⁺ | Salicyloyl cation |

| 84.04 | [C₂H₄N₄]⁺ | 4-Amino-1,2,4-triazole fragment |

This table is for illustrative purposes and represents typical fragmentation data that could be observed for a derivative of the target compound.

The accurate mass measurements obtained from HRMS are particularly valuable for determining the elemental composition of the parent ion and its fragments, further solidifying the structural assignment. mdpi.com The use of tandem mass spectrometry (MS/MS) can provide even more detailed insights into the fragmentation pathways by isolating a specific ion and subjecting it to further fragmentation. bu.edu.eg

Coordination Chemistry: 4 Salicylideneamino 1,2,4 Triazole As a Multidentate Ligand in Metal Complexes

Ligand Design Principles and Identification of Potential Coordination Sites

The coordination behavior of 4-Salicylideneamino-1,2,4-triazole is dictated by the presence of multiple donor atoms and its conformational flexibility. These characteristics allow it to act as a versatile building block in the design of complex supramolecular structures.

Role of Nitrogen and Oxygen Donor Atoms in Metal Coordination

This compound is a polydentate ligand featuring several potential coordination sites. tsijournals.com The key donor atoms involved in metal coordination are the nitrogen atoms of the 1,2,4-triazole (B32235) ring and the imine group, as well as the oxygen atom of the phenolic hydroxyl group from the salicylaldehyde (B1680747) moiety. tsijournals.com The 1,2,4-triazole ring itself offers multiple coordination possibilities, with the N1 and N2 atoms being common bridging points between metal centers. researchgate.netmdpi.com The imine nitrogen and the phenolic oxygen can also participate in chelation, forming stable five- or six-membered rings with a metal ion. tsijournals.com This multiplicity of donor sites allows the ligand to coordinate to one or more metal centers in various modes, including monodentate, bidentate, and tridentate chelation, as well as acting as a bridging ligand. tsijournals.comresearchgate.net

Flexible and Rigid Coordination Geometries

The conformational flexibility of the this compound ligand allows it to adopt various coordination geometries. The bond between the salicylidene ring and the triazole moiety can exhibit rotational freedom, enabling the ligand to arrange itself to accommodate the coordination preferences of different metal ions. This flexibility can lead to the formation of complexes with distorted geometries. For instance, in some complexes, the ligand has been observed to adopt a non-planar conformation to satisfy the coordination sphere of the metal center.

Conversely, the triazole ring itself provides a degree of rigidity to the ligand backbone. This interplay between flexible and rigid components is crucial in directing the self-assembly of coordination polymers and metal-organic frameworks (MOFs), influencing the resulting dimensionality and network topology. nih.gov The anions present in the reaction can also influence the ligand's configuration, leading to different coordination networks. nih.gov

Synthesis and Structural Diversity of Metal Complexes

The multidentate and versatile nature of this compound has led to the synthesis of a wide range of metal complexes with varying nuclearity and dimensionality.

Mononuclear and Oligonuclear Metal Complexes

This compound readily forms mononuclear and oligonuclear complexes with a variety of transition metals. The self-assembly of this ligand with silver(I) salts has been shown to produce dinuclear complexes. nih.gov In one instance, a tetranuclear silver(I) cluster with a Ag4N12 core was formed, where six ligands bridge the silver ions. nih.govfigshare.com

Complexes with other divalent transition metals such as copper(II), zinc(II), cobalt(II), and nickel(II) have also been synthesized and characterized. ekb.egnih.gov For example, a mononuclear copper(II) complex has been reported where the ligand coordinates to the copper center through the imine nitrogen and the salicylaldehyde oxygen, forming a stable chelate ring. tsijournals.com The geometry around the metal center in these complexes can vary, with examples of square planar, tetrahedral, and octahedral coordination having been observed. ekb.egnih.govgrafiati.comnih.gov

Furthermore, the ligand has been used to synthesize complexes with manganese(II), titanium(IV), and europium(III). dntb.gov.uaresearchgate.net In a series of trinuclear complexes of Mn(II), Co(II), and Ni(II), the central metal ion is in an octahedral environment, while the terminal metal ions exhibit a distorted octahedral geometry. mdpi.com The synthesis of europium(III) complexes with a salen-type ligand incorporating 1,2,4-triazole moieties has also been reported, highlighting the ligand's ability to coordinate with lanthanide ions. researchgate.net

Table 1: Examples of Mononuclear and Oligonuclear Metal Complexes with this compound

| Metal Ion | Nuclearity | Coordination Geometry | Reference(s) |

| Ag(I) | Dinuclear | - | nih.gov |

| Ag(I) | Tetranuclear | Distorted Tetrahedral | nih.govfigshare.com |

| Cu(II) | Mononuclear | Square Planar, Octahedral | tsijournals.comnih.gov |

| Zn(II) | Mononuclear | Tetrahedral | nih.gov |

| Co(II) | Mononuclear | Octahedral | ekb.eg |

| Ni(II) | Mononuclear | Distorted Square-Planar, Octahedral | ekb.eggrafiati.com |

| Mn(II) | Trinuclear | Octahedral | mdpi.com |

| Eu(III) | Mononuclear | - | researchgate.net |

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of this compound to act as a bridging ligand is fundamental to the construction of coordination polymers and MOFs. tennessee.edu These extended structures are formed through the connection of metal centers or clusters by the organic ligand, leading to one-, two-, or three-dimensional networks. rsc.orgnih.gov

The bridging capability of the 1,2,4-triazole moiety in this compound has been effectively utilized to construct one-dimensional (1D) coordination polymers. The self-assembly of Ag(I) ions with this ligand has resulted in the formation of a 1D molecular-ladder coordination polymer. nih.gov Similarly, 1D chain structures have been observed in complexes with other metals. For instance, the connection of tetranuclear silver cores as secondary building units can lead to ladder-like 1D polymers. nih.govacs.org The formation of cationic 1D chains has also been reported for copper(II) complexes with a related 4-amino-4H-1,2,4-triazole ligand. nih.gov

Two-Dimensional Planar Networks

The ability of this compound and related ligands to act as linkers is evident in the formation of two-dimensional (2D) coordination polymers. These networks are constructed through the connection of metal centers by the bridging triazole ligands.

A notable example involves the reaction of 2-{[(4H-1,2,4-triazol-4-yl)imino]-methyl}phenol (an isomer of this compound) with zinc(II) chloride in the presence of triethylamine, which yields a 2D coordination polymer with the formula [ZnL2]n. researchgate.net In this structure, the ligand links the zinc centers to extend the structure into a planar network.

The formation of 2D polymers is a recognized feature of 1,2,4-triazole-based ligands. tennessee.edumdpi.com For instance, related 4-substituted 1,2,4-triazole ligands have been shown to form 2D networks with cadmium(II) ions. nih.gov In these structures, the metal ions are typically bridged by both the N1 and N2 atoms of the triazole ring and another bridging co-ligand (like chloride) or another part of the primary ligand itself, creating a robust sheet-like architecture. nih.govacs.org The topology of these networks can sometimes be described using specific notations, such as a 4.8(2) net, which defines the connectivity pattern of the nodes (metal centers) and linkers (ligands). acs.org

Table 1: Examples of 2D Networks with 1,2,4-Triazole Ligands

| Metal Ion | Ligand | Resulting Structure | Reference |

|---|---|---|---|

| Zn(II) | 2-{[(4H-1,2,4-triazol-4-yl)imino]-methyl}phenol | 2D coordination polymer [ZnL2]n | researchgate.net |

| Ag(I) | 4-amino-4H-1,2,4-triazole | 2D coordination polymer | mdpi.com |

Three-Dimensional Supramolecular Architectures

Beyond two dimensions, the coordination compounds of this compound can assemble into complex three-dimensional (3D) supramolecular architectures. These structures are typically not formed by continuous covalent coordination bonds in all three dimensions but rather by the organization of lower-dimensional motifs (like mononuclear complexes or 2D layers) through weaker, non-covalent supramolecular interactions. researchgate.netmdpi.com

For example, a mononuclear complex of copper(II) with this compound, [CuL2], assembles into a 3D supramolecular structure primarily mediated by intermolecular π–π stacking interactions between the aromatic parts of the ligands. researchgate.net Similarly, related triazole-containing Schiff bases are known to form dimers and ribbon-like structures through hydrogen bonding, which then pack into 3D grids. iucr.orgresearchgate.net

The assembly process often involves a hierarchy of interactions. For instance, 2D layers can be linked together to form a 3D architecture through various strong hydrogen bonds, such as N–H···O, O–H···N, and O–H···O, which involve coordinated water molecules, counter-ions, or the ligands themselves. mdpi.com These directional interactions guide the packing of the 2D sheets into a stable, extended 3D framework.

Table 2: Interactions Leading to 3D Architectures

| Complex Type | Lower-Dimensional Motif | Key Supramolecular Interaction(s) | Resulting Architecture | Reference |

|---|---|---|---|---|

| [Cu(C9H7N4O)2] | Mononuclear complexes | Intermolecular π–π interactions | 3D supramolecular structure | researchgate.net |

| [Fe2(Hatrc)4(OH)2]·6H2O | 2D supramolecular layers | N–H···O, O–H···N, O–H···O hydrogen bonds | 3D supramolecular architecture | mdpi.com |

Metal-Ligand Binding Modes and Coordination Geometries

The versatility of this compound as a ligand stems from its multiple potential donor sites, leading to various binding modes and coordination geometries upon complexation with metal ions.

N,O-Bidentate Coordination through the Salicylideneamino Moiety

The salicylideneamino portion of the ligand contains a phenolic oxygen and an iminic nitrogen atom, which together form a classic bidentate chelate. This N,O-bidentate coordination is a common binding mode for Schiff base ligands derived from salicylaldehyde. kau.edu.sa Upon deprotonation of the phenolic hydroxyl group, the ligand coordinates to a metal center to form a stable six-membered chelate ring. kau.edu.sa This mode of coordination is fundamental to the formation of many mononuclear and polynuclear complexes involving this ligand.

Bridging Modes of the Triazole Ring (e.g., N1,N2-bridging)

The 1,2,4-triazole ring is well-known for its ability to act as a bridge between metal centers, a feature crucial for the construction of polynuclear complexes and coordination polymers. tennessee.edumdpi.com The most common bridging mode involves the adjacent nitrogen atoms at positions 1 and 2 (N1,N2-bridging). mdpi.com

In a tetranuclear silver(I) cluster, Ag4(μ2-L2)6(CH3CN)24·2H2O, the this compound ligand (L2) explicitly functions as an N1,N2-bridging ligand, connecting silver(I) ions to form a central Ag4N12 core. acs.orgnih.gov This μ2-N1,N2 bridging is a general and well-acknowledged feature for 1,2,4-triazole ligands in coordination chemistry. mdpi.com

Stereochemical Consequences of Complex Formation

The coordination of this compound to metal centers results in specific coordination geometries and can introduce elements of stereochemistry. The flexible coordination sphere of metal ions like Ag(I) can lead to different geometries even within the same crystal structure. For example, in a silver complex with a related 4-amino-4H-1,2,4-triazole ligand, two distinct silver centers were observed: one exhibiting a slightly bent two-coordinate geometry and the other a distorted tetrahedral geometry. mdpi.com

The relative orientation of the bridging ligands can also have stereochemical implications. In the aforementioned silver complex, the 4-substituted triazole rings were found to adopt both syn and anti configurations relative to each other around different metal centers. mdpi.com The coordination environment around other metals can also vary, with a copper(II) complex of this compound reported to have a square pyramidal geometry. researchgate.net The formation of complexes can also lead to chirality, a subject of interest in the study of magnetic coordination complexes involving this ligand. scispace.com

Table 3: Coordination Geometries in Triazole Complexes

| Metal Ion | Ligand | Coordination Geometry | Key Feature(s) | Reference |

|---|---|---|---|---|

| Ag(I) | 4-amino-4H-1,2,4-triazole | Slightly bent & Distorted tetrahedral | Coexistence of different geometries; syn and anti ligand configurations | mdpi.com |

| Cu(II) | This compound | Square pyramid {CuO4N} | Five-coordinate copper center | researchgate.net |

Supramolecular Interactions in Coordination Compounds

Non-covalent supramolecular interactions play a critical role in defining the final structure and packing of coordination compounds derived from this compound. These interactions include hydrogen bonding, π-π stacking, and other weaker forces.

Hydrogen bonds are particularly significant. In the crystal structures of related triazole complexes, a variety of hydrogen bonds, including conventional N–H···O and O–H···N as well as non-classical C–H···O interactions, are responsible for assembling molecules into higher-order structures like layers and 3D networks. mdpi.commdpi.com For example, in a 3D architecture built from 2D layers, adjacent layers can be fused by a network of strong N–H···O, O–H···N, and O–H···O interactions, often mediated by solvent or water molecules present in the crystal lattice. mdpi.com

Extensive Hydrogen Bonding Networks (Inter- and Intramolecular)

The molecular framework of this compound and its derivatives is rich in hydrogen bond donors and acceptors, leading to the formation of robust and diverse hydrogen bonding networks. These interactions can be broadly categorized into intramolecular and intermolecular hydrogen bonds, both of which are fundamental to the stabilization of the crystal structures.

Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds are pivotal in assembling individual complex units into higher-dimensional supramolecular architectures. The phenolic -OH group, when not engaged in an intramolecular bond, can participate in intermolecular hydrogen bonding with nitrogen atoms of the triazole ring of an adjacent molecule. researchgate.net The 1,2,4-triazole ring itself, with its multiple nitrogen atoms and associated hydrogen atoms (in its protonated or functionalized forms), is an excellent participant in hydrogen bonding. samipubco.comnih.gov

In metal complexes, these networks can become even more extensive, often incorporating solvate molecules like water or methanol (B129727). For instance, in a nickel(II) complex derived from a related triazole ligand, a 3D network is formed through intermolecular N─H∙∙∙N, N─H∙∙∙O, O─H∙∙∙O, and O─H∙∙∙S hydrogen bonds involving solvated water molecules. researchgate.net Similarly, in a methanol solvate of 3,5-bis(salicylideneamino)-1H-1,2,4-triazole, molecules form dimers via N—H···O and O—H···N hydrogen bonds, which then extend into a ribbon structure through C—H···O interactions. researchgate.net The presence of these intermolecular bonds is known to significantly increase the interaction energies and stability of the crystal lattice. nih.gov

Table 1: Examples of Hydrogen Bonding Interactions in this compound and Related Compounds

| Interaction Type | Description | Role in Structure | Reference(s) |

|---|---|---|---|

| Intramolecular | |||

| O-H···N | Between the phenolic hydroxyl group and the imine nitrogen. | Stabilizes molecular conformation, promotes planarity. | researchgate.net |

| Intermolecular | |||

| O-H···N (triazole) | Phenolic hydroxyl group of one molecule to a triazole nitrogen of another. | Links molecules into chains or dimers. | researchgate.net |

| N-H···O | Between a triazole N-H and a phenolic or carbonyl oxygen. | Forms dimers and extends structures into ribbons. | researchgate.net |

| O-H···O | Involving solvated water molecules bridging complex units. | Contributes to the formation of 3D networks. | researchgate.net |

| N-H···N | Between amino groups or triazole rings on adjacent molecules. | Builds extended 1D, 2D, or 3D networks. | researchgate.net |

| C-H···O | Weak interaction from a C-H bond to an oxygen atom. | Further stabilizes packing, extending dimers into ribbons. | researchgate.net |

| C-H···N | Weak interaction from a C-H bond to a nitrogen atom. | Contributes to overall crystal packing. | researchgate.netnih.gov |

Aromatic π-π Stacking and Other Non-Covalent Interactions (e.g., C-H···π, Ag···N contacts)

Beyond hydrogen bonding, the supramolecular chemistry of this compound complexes is significantly shaped by other non-covalent forces, particularly those involving its aromatic systems.

Aromatic π-π Stacking: The presence of both a phenyl ring from the salicylidene moiety and a nitrogen-rich triazole ring provides ample opportunity for π-π stacking interactions. samipubco.com These interactions are crucial in the formation of layered supramolecular structures. In a copper(II) coordination polymer of 4-(salicylideneamino)-1,2,4-triazole, a 2D supramolecular network is formed through π-π stacking between the triazole planes and phenyl planes of adjacent chains. researchgate.net These interactions are typically of the offset or slipped stacking type, where the rings are parallel but displaced, a common feature in metal complexes with aromatic nitrogen-containing ligands. rsc.org This arrangement allows for stabilizing π-σ attraction in addition to the π-π interaction. rsc.org In some specifically designed ligands, such as a diphenyl-bi-(1,2,4-triazole), intramolecular π-π stacking can occur, influencing the molecule's geometry and electronic properties. rsc.org

Table 2: Examples of Non-Covalent Interactions (Excluding Hydrogen Bonds) in this compound and Related Complexes

| Interaction Type | Description | Role in Structure | Reference(s) |

|---|---|---|---|

| π-π Stacking | |||

| Phenyl-Triazole | Interaction between the phenyl and triazole rings of adjacent molecules. | Forms 2D and 3D supramolecular networks. | researchgate.net |

| Triazole-Triazole | Stacking of parallel triazole rings from neighboring chains. | Stabilizes layered structures. | researchgate.net |

| C-H···π | |||

| C-H···Phenyl/Triazole | A C-H bond interacting with the face of an aromatic ring. | Stabilizes the packing of molecular units. | researchgate.netuzh.ch |

| Metal-Ligand Contacts | |||

| Ag···N | A long-range interaction between a silver ion and a nitrogen atom. | Links metal centers to form coordination polymers. | mdpi.com |

| Cu···N | A supramolecular contact between a copper ion and a nitrogen atom. | Forms layered structures. | researchgate.net |

| Other van der Waals | |||

| H···H, H···C, H···N | General close contacts between atoms on adjacent molecules. | Contribute to the overall crystal density and stability. | researchgate.net |

Computational Chemistry and Theoretical Perspectives on 4 Salicylideneamino 1,2,4 Triazole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of triazole derivatives. scispace.comnih.govnih.gov It provides a basis for understanding chemical concepts like electronegativity and hardness. researchgate.net DFT calculations are instrumental in correlating the electronic structure of these compounds with their reactivity and potential applications, such as in corrosion inhibition. sciensage.info

Vibrational frequency analysis is then performed on the optimized geometry. A key outcome of this analysis is the confirmation that the structure is a true energy minimum, which is verified by the absence of any imaginary frequencies. stackexchange.com The calculated vibrational frequencies can also be compared with experimental FT-IR and Raman spectra to validate the computational model. researchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. scispace.comirjweb.com The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net A smaller energy gap is associated with higher chemical reactivity, lower kinetic stability, and greater polarizability. nih.govresearchgate.net

Theoretical studies on triazole derivatives provide specific values for these energies. For a closely related compound, 4-(salicylidene amino)-3-propyl-5-mercapto-1,2,4-triazole (SIPMT), DFT calculations at the B3LYP/6-31G(d,p) level have determined the HOMO and LUMO energies. researchgate.net This data helps in understanding the electron transfer processes that govern the molecule's interactions.

| Parameter | Value (eV) for SIPMT |

| EHOMO | -8.991 |

| ELUMO | -1.543 |

| Energy Gap (ΔE) | 7.448 |

This data pertains to the related compound 4-(salicylidene amino)-3-propyl-5-mercapto-1,2,4-triazole (SIPMT) as a model system. researchgate.net

Ionization Potential (I) and Electron Affinity (A) are approximated by the negative of the HOMO and LUMO energies, respectively (I ≈ -EHOMO; A ≈ -ELUMO). researchgate.netresearchgate.net

Electronegativity (χ) is the measure of an atom's ability to attract electrons and is calculated as χ = (I + A) / 2. researchgate.net

Chemical Hardness (η) represents the resistance to charge transfer and is given by η = (I - A) / 2. Hard molecules have a large energy gap, while soft molecules have a small gap. researchgate.netresearchgate.net

Global Softness (S) is the reciprocal of hardness (S = 1/η) and indicates the molecule's capacity to accept electrons. researchgate.net

Chemical Potential (μ) is the negative of electronegativity (μ = -χ). researchgate.net

Electrophilicity Index (ω) measures the energy stabilization when the system acquires additional electronic charge and is defined as ω = μ² / (2η). researchgate.netijopaar.com

Calculations for the model compound SIPMT provide the following values for these descriptors. researchgate.net

| Descriptor | Formula | Value for SIPMT |

| Ionization Potential (I) | -EHOMO | 8.991 eV |

| Electron Affinity (A) | -ELUMO | 1.543 eV |

| Electronegativity (χ) | (I+A)/2 | 5.267 eV |

| Chemical Hardness (η) | (I-A)/2 | 3.724 eV |

| Global Softness (S) | 1/η | 0.268 eV⁻¹ |

| Chemical Potential (μ) | -χ | -5.267 eV |

| Electrophilicity Index (ω) | μ²/(2η) | 3.728 eV |

This data pertains to the related compound 4-(salicylidene amino)-3-propyl-5-mercapto-1,2,4-triazole (SIPMT) as a model system. researchgate.net

While global descriptors describe the molecule as a whole, local reactivity descriptors identify specific atomic sites prone to electrophilic, nucleophilic, or radical attack. sciensage.infomdpi.com Fukui functions (f(r)) and condensed softness indices (s(r)) are the most common local descriptors. researchgate.netmdpi.com

The Fukui function measures the change in electron density at a specific point when the total number of electrons in the system changes. scm.comnih.gov There are three types:

f+(r) for nucleophilic attack (attack by a nucleophile).

f-(r) for electrophilic attack (attack by an electrophile).

f0(r) for radical attack.

By condensing these values to individual atoms, one can predict the most reactive centers in the molecule. scm.com For the model compound SIPMT, analysis of Fukui functions and condensed softness indices has been used to predict the possible sites for nucleophilic and electrophilic interactions, which is crucial for understanding its adsorption mechanisms on metal surfaces. researchgate.netsciensage.info

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. irjweb.comresearchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded:

Red: Regions of most negative potential, indicating electron-rich areas. These are susceptible to electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas. These are prone to nucleophilic attack.

Green: Regions of neutral or zero potential.

For 4-Salicylideneamino-1,2,4-triazole, the MEP map would show negative potential (red/yellow) around the nitrogen atoms of the triazole ring and the phenolic oxygen atom, highlighting them as sites for electrophilic attack and hydrogen bond donation. researchgate.netnih.gov The hydrogen atom of the phenolic hydroxyl group would exhibit a positive potential (blue), indicating it is a site for nucleophilic attack or hydrogen bonding. nih.gov

Theoretical Prediction of Spectroscopic Properties (e.g., UV-Vis)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net These theoretical calculations determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

For triazole derivatives, TD-DFT calculations have been performed to simulate their UV-Vis spectra, and the results are often in good agreement with experimental data. acs.org The calculated spectra help in assigning the observed electronic transitions, which typically correspond to π → π* and n → π* transitions within the aromatic rings and the imine group. acs.org This theoretical analysis provides a deeper understanding of the electronic structure and the nature of the electronic excitations within the this compound molecule.

Biochemical and Bio Relevant Interactions of 4 Salicylideneamino 1,2,4 Triazole and Its Metal Complexes

Enzyme Inhibition Mechanisms (e.g., Protein Tyrosine Phosphatases)

Metal complexes of derivatives of 4-salicylideneamino-1,2,4-triazole have shown potent inhibitory activity against several protein tyrosine phosphatases (PTPs). Specifically, mononuclear copper(II) complexes with 3,5-substituted-4-salicylidene-amino-3,5-dimethyl-1,2,4-triazole have been identified as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), T-cell Protein Tyrosine Phosphatase (TCPTP), Megakaryocyte Protein Tyrosine Phosphatase 2 (PTP-MEG2), and Src Homology Phosphatase 1 (SHP-1). rsc.org

These copper complexes exhibit a degree of selectivity, showing 3-4 times more effectiveness against PTP1B compared to TCPTP and PTP-MEG2, and 3-9 times more against SHP-1. rsc.org However, they show almost no inhibition of Src Homology Phosphatase 2 (SHP-2). rsc.org One particular complex demonstrated competitive inhibition of PTP1B with a Kᵢ of 30 nM. rsc.org The mechanism of action is believed to involve the binding of the triazole derivatives to the active sites of these enzymes, a common characteristic of 1,2,4-triazole (B32235) compounds which are known to interact with various enzymes and receptors. mdpi.com The ability of the 1,2,4-triazole ring to participate in hydrogen bonding and other non-covalent interactions is crucial for this inhibitory activity. mdpi.comnih.gov

In Vitro Antimicrobial Activity Studies

Derivatives of 1,2,4-triazole are recognized for their significant antibacterial properties against both drug-sensitive and drug-resistant bacteria. nih.gov The hybridization of the 1,2,4-triazole moiety with other pharmacophores is a strategy employed to enhance antibacterial efficacy. nih.gov

Studies on various 1,2,4-triazole derivatives have demonstrated their activity against a range of bacterial strains. For instance, some derivatives have shown high activity against Pseudomonas aeruginosa. nih.gov Schiff bases derived from 4-amino-1,2,4-triazole (B31798) have been reported to possess antibacterial activity. nih.gov Metal complexes of these Schiff bases often exhibit enhanced antimicrobial effects compared to the free ligand. thesciencein.orgresearchgate.net For example, copper(II) and zinc(II) complexes of 2-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol showed better antibacterial activity than the free ligand, with significant effects against E. coli. researchgate.net

Interactive Table: Antibacterial Activity of this compound Derivatives and Analogs

| Compound/Complex | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| Nalidixic acid-based 1,2,4-triazole-3-thione derivatives | P. aeruginosa | MIC of 16 µg/mL | nih.gov |

| Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | S. aureus | Strong activity, superior or comparable to streptomycin | nih.gov |

| Indole-linked triazole derivatives | S. aureus, MRSA, E. coli, B. subtilis | Significant activity | turkjps.org |

The 1,2,4-triazole scaffold is a core component of several clinically used antifungal drugs, and novel derivatives continue to be explored for their fungicidal properties. nih.govekb.eg The mechanism of action for many azole antifungals involves the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in ergosterol (B1671047) biosynthesis in fungi. dergipark.org.tr

Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol have demonstrated potent antifungal activity against Microsporum gypseum, with some derivatives showing superior efficacy to the standard drug ketoconazole. nih.gov However, these compounds were not effective against Candida albicans or Aspergillus niger. nih.gov In contrast, other studies have reported that derivatives of 3-amino-1,2,4-triazole exhibit good activity against Candida albicans. csfarmacie.cz The coordination of metal ions with 1,2,4-triazole-based ligands can also enhance their antifungal activity. researchgate.net

Interactive Table: Antifungal Activity of this compound Derivatives and Analogs

| Compound/Complex | Fungal Strain | Activity/MIC | Reference |

|---|---|---|---|

| Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | M. gypseum | Strong activity, some superior to ketoconazole | nih.gov |

| Derivatives of 3-amino-1,2,4-triazole | C. albicans | Good activity | csfarmacie.cz |

Exploration of Antiproliferative Activity in Cell Lines (In Vitro Studies)

The 1,2,4-triazole nucleus is a key feature in several anticancer drugs, and numerous derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. nih.govscirp.org The mode of action often involves the inhibition of crucial cellular processes like tubulin polymerization or specific kinases. mdpi.com

For example, novel indole/1,2,4-triazole hybrids have been identified as tubulin polymerization inhibitors, with some compounds showing significant anticancer activity against a panel of 60 human tumor cell lines. mdpi.com One oxime-based derivative was found to be a more potent inhibitor of tubulin polymerization than the standard drug combretastatin (B1194345) A-4. mdpi.com Another study on 1,2,4-triazole derivatives incorporating a benzisoselenazolone scaffold demonstrated significant antiproliferative activities against human cancer cell lines such as SMMC-7721 (hepatocellular carcinoma), HeLa (cervical cancer), and A549 (lung cancer), with some compounds exhibiting greater potency than the positive control 5-fluorouracil. nih.govresearchgate.net

Interactive Table: Antiproliferative Activity of 1,2,4-Triazole Derivatives

| Compound Class | Cell Line(s) | Activity/IC₅₀ | Reference |

|---|---|---|---|

| Indole/1,2,4-triazole hybrids | NCI 60 cell line panel | GI₅₀ values ranging from 1.85 to 5.76 µM for active compounds | mdpi.com |

| 1,2,4-Triazole derivatives with benzisoselenazolone scaffold | SMMC-7721, HeLa, A549 | IC₅₀ values as low as 3.94 µM | nih.govresearchgate.net |

Fundamental Interactions with Biological Macromolecules (e.g., Proteins)

The biological activity of this compound and its derivatives is fundamentally rooted in their ability to interact with biological macromolecules, particularly proteins and enzymes. ontosight.ai The 1,2,4-triazole ring is a key pharmacophore that facilitates these interactions through various non-covalent forces such as hydrogen bonding, dipole-dipole interactions, and π-stacking. nih.govpensoft.net

The nitrogen-rich nature of the triazole ring allows it to act as a good ligand for metal ions, and the resulting metal complexes often exhibit enhanced biological activity. mdpi.com These interactions are not limited to enzyme active sites. Hirshfeld surface analysis of N-salicylidene-4-amino-1,2,4-triazole molecules has revealed various intermolecular interactions, including H⋯H, H⋯C, H⋯N, and H⋯O contacts, which are crucial for their crystal packing and can be indicative of their interaction patterns with biological macromolecules. researchgate.net Molecular docking studies have further elucidated the binding modes of 1,2,4-triazole derivatives with target proteins, such as the coordinate bond formation between the triazole ring and the heme iron of cytochrome P450 enzymes. nih.govdergipark.org.tr

Advanced Functional Applications and Material Science Perspectives of 4 Salicylideneamino 1,2,4 Triazole

Chemosensory Applications for Analyte Detection

The presence of both a hydrogen bond donor (phenolic -OH) and acceptor sites (triazole and imine nitrogens) within the 4-salicylideneamino-1,2,4-triazole scaffold allows for specific interactions with a variety of analytes. This has led to its exploration in the development of chemosensors for both inorganic and organic species.

Derivatives of 1,2,4-triazole (B32235) have demonstrated considerable potential as selective chemosensors for various metal ions. The nitrogen atoms of the triazole ring and the imine group, along with the phenolic oxygen of the salicylidene moiety, can act as effective coordination sites for metal ions. nanobioletters.com This coordination often leads to a measurable change in the compound's photophysical properties, such as absorption or fluorescence spectra, enabling the detection of the target ion.

For instance, Schiff bases incorporating the 1,2,4-triazole-3-thiol moiety have been developed for the spectrophotometric detection of copper (Cu(II)). One such study reported a novel chromogenic reagent, 4-[(Z)-(4-methoxybenzylidene) amino]-5-methyl-4H-1,2,4-triazole-3-thiol, which forms a stable complex with Cu(II), resulting in a distinct absorption maximum at 613 nm. ajchem-a.com This color change allows for the quantitative estimation of copper in aqueous media. ajchem-a.com The general principle involves the formation of a metal-ligand complex that alters the electronic structure of the molecule, thereby changing its light-absorbing properties. While research on the specific this compound is ongoing, the broader class of triazole-based Schiff bases shows high sensitivity and selectivity for Cu(II) and other transition metal ions like Pb(II) and Hg(II). nanobioletters.comnih.gov

Table 1: Examples of 1,2,4-Triazole Derivatives in Metal Ion Sensing

| Triazole Derivative Type | Target Ion | Method of Detection | Limit of Detection (LOD) |

| Naphthalene- and quinoline-linked ferrocenyl triazoles | Cu(II) | Fluorescence, UV-Vis | Not specified |

| 4-[(Z)-(4-methoxybenzylidene) amino]-5-methyl-4H-1,2,4-triazole-3-thiol | Cu(II) | Spectrophotometry | 6.328 µg/cm³ |

| Chalcone-based 1,2,3-triazole | Pb(II), Cu(II) | UV-Vis Spectroscopy | Not specified |

| Coumarin-based triazole | Hg(II) | Fluorescence | Not specified |

This table presents data for various 1,2,4-triazole derivatives to illustrate the sensing capabilities of this class of compounds.

The ability of the this compound framework to form hydrogen bonds is key to its application in recognizing specific organic molecules. A notable example is the selective detection of toxic aromatic amines, such as aniline (B41778). A closely related compound, 4-salicylideneamino-3-methyl-1,2,4-triazole-5-thione, has been shown to be an effective receptor for aniline and benzene-1,4-diamine. nih.govresearchgate.net

The recognition mechanism involves the formation of a hydrogen-bonded adduct between the receptor and the aromatic amine. nih.gov The phenolic hydroxyl group and the thione/NH groups of the triazole derivative interact with the amine group of the analyte. nih.gov This interaction can be monitored through various techniques, including UV-visible and fluorescence spectroscopy, as well as 1H NMR titrations, which show distinct changes upon binding. nih.gov This selective recognition of aromatic amines highlights the potential for developing sensors for environmental pollutants and other hazardous organic compounds. nih.gov

The detection of analytes by this compound and its derivatives is often signaled by a change in their optical properties, which can be broadly categorized into spectrophotometric and fluorometric responses. These responses are governed by several underlying photophysical mechanisms:

Chelation-Enhanced Fluorescence (CHEF): In many cases, the free ligand is weakly fluorescent due to processes like photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT) that provide non-radiative decay pathways. Upon binding to a metal ion, the molecule's conformational rigidity increases, and these non-radiative pathways are inhibited. This leads to a significant enhancement of the fluorescence intensity, a phenomenon known as a "turn-on" response. researchgate.netkfupm.edu.sa

Photoinduced Electron Transfer (PET): In a PET sensor, the molecule consists of a fluorophore linked to a receptor unit that has a non-bonding electron pair. In the absence of an analyte, excitation of the fluorophore can be quenched by electron transfer from the receptor. When the analyte binds to the receptor, the energy of the non-bonding electrons is lowered, preventing PET and "turning on" the fluorescence. nih.gov

Hydrogen Bonding and Deprotonation: As seen in the recognition of aromatic amines, the initial interaction is often through hydrogen bonding. This can lead to a spectrophotometric shift. In some cases, this is followed by a deprotonation of the acidic phenolic proton of the salicylidene moiety, causing a more pronounced color change and a distinct alteration in the absorption or fluorescence spectrum. nih.gov

Fluorescence Quenching: The opposite of a "turn-on" response is also possible. If the analyte, particularly a transition metal ion with open d-orbitals like Cu(II), binds to the fluorophore, it can induce quenching of the fluorescence through energy or electron transfer mechanisms. nanobioletters.com

These varied mechanisms allow for the rational design of chemosensors based on the this compound scaffold, tailored for specific analytes and desired signal outputs.

Photophysical Properties and Luminescent Material Development

The inherent luminescence of the 1,2,4-triazole core, when appropriately substituted, makes it a valuable building block for organic light-emitting materials. The combination with the salicylidene group can further modulate these properties, opening avenues for applications in optoelectronics.

The fluorescence properties of this compound and its derivatives are dictated by their molecular structure and the surrounding environment. Key characteristics include:

Quantum Yield (Φ): The fluorescence quantum yield, a measure of the efficiency of the emission process, can be significantly high for certain 1,2,4-triazole derivatives. By extending the π-conjugated system, for example, through the introduction of aryl or heteroaromatic groups, quantum yields approaching 1.0 have been achieved. nih.govmdpi.com For instance, a derivative featuring a 4-methoxyphenyl (B3050149) substituent demonstrated a quantum yield close to 1. mdpi.com

Solvatochromism: The emission wavelength of some triazole derivatives is sensitive to the polarity of the solvent, a property known as solvatochromism. researchgate.net This arises from changes in the dipole moment of the molecule upon electronic excitation. The interaction of the molecule with polar solvent molecules can stabilize the excited state to a different extent than the ground state, leading to a shift in the emission color. researchgate.netmdpi.com

Fluorescence Lifetime (τ): The fluorescence lifetime, which is the average time the molecule spends in the excited state before returning to the ground state, is another important parameter. For triazole complexes, lifetimes are typically in the nanosecond range. researchgate.net Changes in fluorescence lifetime can also be used as a sensing mechanism, as it is an intrinsic property of the fluorophore and less susceptible to concentration-dependent artifacts. nih.gov

Table 2: Photophysical Properties of Selected Luminescent 1,2,4-Triazole Derivatives

| Derivative Structure | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) |

| 3,5-bis(4-(naphthalen-1-yl)phenyl)-4-ethyl-4H-1,2,4-triazole | Dichloromethane | ~297 | ~375-450 | High | Not specified |

| 3,6-bis(4-(5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)-1,2,4,5-tetrazine | Not specified | Not specified | Not specified | ~1.0 | Not specified |

| Zinc complex of 2-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol | Not specified | Not specified | ~372-422 | Enhanced vs ligand | Nanoseconds |

This table showcases the range of photophysical properties observed in the broader class of 1,2,4-triazole derivatives.

The development of highly luminescent materials based on the 1,2,4-triazole scaffold is guided by several key design principles aimed at enhancing their emission properties:

Extension of π-Conjugation: A primary strategy for increasing luminescence and tuning the emission wavelength is to extend the π-conjugated system of the molecule. This is often achieved by introducing aromatic or heteroaromatic substituents at the 3- and 5-positions of the triazole ring using synthetic methods like the Suzuki cross-coupling reaction. mdpi.comnih.gov

Donor-Acceptor Architecture: Creating a molecule with electron-donating and electron-accepting moieties connected through a π-linker can lead to efficient intramolecular charge transfer (ICT) upon excitation. This often results in strong fluorescence and large Stokes shifts. The 1,2,4-triazole ring itself can act as an electron-accepting or transporting unit. nih.govbeilstein-journals.org

Molecular Rigidity: Restricting intramolecular rotations and vibrations can reduce non-radiative decay pathways and enhance fluorescence quantum yield. This can be achieved by creating more rigid molecular structures or through chelation with metal ions. researchgate.net

Substitution Effects: The nature and position of substituents on the aromatic rings attached to the triazole core can have a profound impact on the photophysical properties. Electron-donating groups like methoxy (B1213986) (-OCH₃) can increase the quantum yield, while heavy atoms may lead to quenching. mdpi.com

By systematically applying these principles, researchers can design and synthesize novel this compound derivatives with tailored luminescent properties for applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and bioimaging. mdpi.comnih.gov

Potential in Optoelectronic Devices (e.g., OLEDs)

The 1,2,4-triazole system is recognized for its excellent electron-transport and hole-blocking properties, which stem from its highly electron-deficient nature. researchgate.net This characteristic makes metal-free 1,2,4-triazole derivatives, both as small molecules and as polymers, promising candidates for use in light-emitting devices. researchgate.net Research into these compounds has led to the successful fabrication of Organic Light-Emitting Diodes (OLEDs), Phosphorescent OLEDs (PHOLEDs), and Polymer Light-Emitting Diodes (PLEDs) with notable performance. researchgate.net

While direct studies on this compound for OLEDs are not extensively detailed in the provided context, the fundamental properties of the 1,2,4-triazole core are highly relevant. For instance, N-salicylidene-4-amino-1,2,4-triazole molecules have been studied for their optical properties, with diffuse reflectance spectroscopy confirming the presence of specific structural forms (enol and cis-keto) in the solid state, which is crucial for understanding their electronic behavior. researchgate.net Furthermore, the development of iridium(III) complexes using 1,2,3-triazole ligands, which share structural similarities, has been a key strategy in creating luminescent materials for solid-state devices. nih.gov The ability to tune the electronic properties by modifying the ligands is a testament to the potential of triazole-based compounds in optoelectronics. nih.gov

Catalytic Applications in Organic Transformations

The triazole moiety serves as an effective ligand in both homogeneous and heterogeneous catalysis, facilitating a range of organic reactions.

Transition metal complexes incorporating 1,2,4-triazole ligands have demonstrated significant selectivity and activity in homogeneous catalytic processes. tennessee.edu These complexes are instrumental in reactions such as hydrocarbon oxidation. tennessee.edu The anionic form of 1,2,4-triazole has proven to be an active acyl transfer catalyst, effectively promoting the aminolysis and transesterification of esters, reactions that are typically slow without a catalyst. nih.gov The catalytic activity in these systems is attributed to the anionic mode of the triazole. nih.gov The versatility of triazole-based ligands is further highlighted by their use in complexes with metals like rhodium for reactions such as hydroformylation. mdpi.com The electronic properties and structural arrangement of the ligands are crucial in determining the catalytic outcome. tennessee.edu

To overcome challenges associated with catalyst separation and reuse in homogeneous systems, researchers have focused on developing heterogeneous catalysts by immobilizing triazole-based complexes on solid supports. tennessee.edursc.org For example, 1,2,4-triazole-based catalysts have been immobilized on carbon black, creating potential alternatives to platinum-based catalysts for the oxygen reduction reaction (ORR) in fuel cells. tennessee.edu

Another approach involves covalently anchoring a triazole-based ligand to a support like SBA-15 silica. rsc.org A ruthenium(II) complex anchored on such a modified support has been shown to be a highly efficient and reusable heterogeneous catalyst for hydrogen transfer reactions of various carbonyl compounds, converting them to their corresponding alcohols. rsc.org This catalyst demonstrated excellent stability and could be reused multiple times without a significant loss of reactivity. rsc.org Such developments are critical for creating greener and more economical industrial processes. mdpi.com

Corrosion Inhibition Studies and Mechanisms of Surface Adsorption

Derivatives of 4-amino-1,2,4-triazole (B31798) are well-established as effective corrosion inhibitors for various metals, particularly for mild steel in acidic environments. researchgate.netresearchgate.netresearchgate.net Their efficacy is rooted in their ability to adsorb onto the metal surface, forming a protective barrier against corrosive agents.

The primary mechanism of corrosion inhibition by this compound and related compounds is the formation of a protective film on the metal surface. mdpi.commdpi.com This film acts as a barrier, blocking the active sites on the metal from contact with the aggressive medium. researchgate.netresearchgate.netnih.gov The adsorption process involves the displacement of water molecules from the metal surface by the inhibitor molecules. mdpi.com

Studies using techniques like scanning electron microscopy (SEM) and atomic force microscopy (AFM) have visually confirmed the formation of these protective layers. researchgate.netmdpi.com The inhibitor molecules, containing heteroatoms (N, O) and π-electrons in their aromatic rings, interact with the d-orbitals of the metal, leading to adsorption. nih.gov This adsorption can be classified as physisorption (electrostatic interaction) or chemisorption (involving charge sharing or transfer between the inhibitor and the metal surface). mdpi.com Potentiodynamic polarization studies often reveal that these triazole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netresearchgate.netdss.go.th

Inhibition Efficiency of Triazole Derivatives on Mild Steel

| Inhibitor Compound | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 4-salicylideneamino-3-phenyl-5-mercapto-1,2,4-triazole (SAPMT) | 1.0 M HCl | 0.5 g/L | Excellent Performance | researchgate.net |

| 4-salicylideneamino-3-hydrazino-5-mercapto-1,2,4-triazole (SAHMT) | 15% HCl (boiling) | Not specified | Effective Inhibition | researchgate.net |

| 4-salicylideneamino-3-methyl-1,2,4-triazole-5-thione (SAMTT) | HCl | Not specified | Excellent Performance | researchgate.net |

| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate (B1210297) [Tria-CO2Et] | 1.0 M HCl | 1.0 × 10-3 M | 95.3 | nih.gov |

| 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide [Tria-CONHNH2] | 1.0 M HCl | 1.0 × 10-3 M | 95.0 | nih.gov |

The effectiveness of a triazole-based corrosion inhibitor is intrinsically linked to its molecular structure. The presence of specific functional groups and electronic characteristics dictates the strength and nature of its interaction with the metal surface.

Key structural features that enhance inhibition efficiency include:

Heteroatoms: The nitrogen atoms of the triazole ring, along with other heteroatoms like oxygen (in the salicylidene group) and sulfur (in mercapto derivatives), act as active centers for adsorption. researchgate.netnih.gov These atoms possess lone pairs of electrons that can be shared with the vacant d-orbitals of iron atoms.

Aromatic Rings and π-Electrons: The phenyl group and the triazole ring itself contribute π-electrons, which also participate in the adsorption process through interaction with the metal surface. nih.gov

Functional Groups: The combination of different functional groups within a single molecule can lead to superior performance. For example, a derivative containing phenyl, mercapto, and azomethine groups showed higher protection efficiency than compounds lacking this combination. researchgate.net The hydroxyl group in the salicylidene moiety is also a key site for interaction. researchgate.netsciensage.info

Theoretical studies using Density Functional Theory (DFT) have been employed to correlate molecular properties with inhibition efficiency. researchgate.netsciensage.info Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are calculated. A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the metal surface, while a lower ELUMO value suggests a higher capacity to accept electrons from the metal, facilitating stronger adsorption and higher inhibition efficiency. researchgate.netsciensage.info The adsorption of these inhibitors on metal surfaces often follows established models, such as the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. researchgate.netnih.gov

Future Research Trajectories and Interdisciplinary Perspectives

Rational Design and Synthesis of Novel Multifunctional 4-Salicylideneamino-1,2,4-triazole Systems

Future synthetic endeavors will increasingly focus on the rational design of this compound derivatives with multiple, pre-determined functionalities. The core strategy involves the targeted modification of both the salicylidene and triazole moieties to fine-tune the electronic, steric, and coordination properties of the molecule.

The introduction of diverse substituents onto the salicylaldehyde (B1680747) ring is a key area of exploration. By incorporating electron-donating or electron-withdrawing groups, researchers can modulate the molecule's reactivity and interaction with biological targets or metallic centers. For instance, the synthesis of hybrid molecules combining the 1,2,4-triazole (B32235) Schiff base scaffold with other pharmacologically active motifs is an emerging trend. nih.govmdpi.com This approach aims to create synergistic effects, where the final compound possesses enhanced efficacy or a broader spectrum of activity compared to its individual components.

Systematic synthetic strategies are being developed to create libraries of these compounds. These methods often involve multi-step reactions starting from precursors like 4-amino-1,2,4-triazole (B31798) or thiocarbohydrazide, followed by condensation with various substituted aldehydes. chemmethod.commdpi.comnih.gov The goal is to establish clear structure-activity relationships (SARs) that can guide the design of next-generation compounds with optimized properties. nih.gov

Table 1: Examples of Synthetic Strategies for 1,2,4-Triazole Derivatives

| Starting Material | Reagents | Resulting Compound Type | Reference |

|---|---|---|---|

| Thiocarbohydrazide | Formic acid or Trifluoroacetic acid, then Aromatic aldehydes | (E)-4-((Aryl-benzylidene)amino)-4H-1,2,4-triazole-3-thiol derivatives | mdpi.com |

| 4-amino-1,2,4-Triazole | 4-aminoacetophenone, then 4-hydroxyacetophenone, then Acetyl chloride | N-acyl derivative of a 1,2,4-Triazole Schiff base | chemmethod.com |

| 3,5-diamino-1,2,4-triazole | Substituted furan-2-carboxaldehydes | Bidentate 1,2,4-Triazole Schiff bases | tandfonline.com |

These synthetic efforts are not limited to small molecules. The design of polymeric structures, where the this compound unit acts as a repeating monomer, is another promising avenue. Such materials could possess unique optical, electronic, or mechanical properties suitable for advanced applications.

Integration into Advanced Hybrid Materials and Nanostructures

The strong coordinating ability of the this compound scaffold, owing to its multiple nitrogen and oxygen donor atoms, makes it an excellent ligand for creating complex metal-based materials. Future research will focus on integrating these molecules into advanced hybrid organic-inorganic materials and nanostructures.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The self-assembly of this compound derivatives with various metal ions can lead to the formation of one-, two-, or three-dimensional coordination polymers. mdpi.com A significant research trajectory involves using these ligands to construct novel Metal-Organic Frameworks (MOFs). By carefully selecting the metal nodes and modifying the ligand's structure, it is possible to create porous materials with high surface areas and tunable pore sizes. These MOFs could find applications in gas storage, separation, and heterogeneous catalysis. The deprotonated 1,2,4-triazole anion, for example, is known to be a catalyst for acyl transfer. researchgate.net

Nanoparticles and Nanocomposites: There is growing interest in using these compounds to functionalize the surface of nanoparticles or to create nanocomposites. The synthesis of oxovanadium(IV) complexes of triazole-based Schiff bases has resulted in particles with sizes in the nanometer range (26-48 nm). nih.gov Such nanomaterials could exhibit enhanced catalytic activity, improved drug delivery capabilities, or novel sensing properties. For instance, incorporating these molecules into polymer matrices or onto graphene oxide sheets could yield advanced materials for electronics or biomedical devices.

Table 2: Metal Complexes and Hybrid Materials with 1,2,4-Triazole Schiff Bases

| Ligand Type | Metal Ion(s) | Resulting Material/Complex | Potential Application | Reference |

|---|---|---|---|---|

| 1,2,4-triazole Schiff bases | Oxovanadium(IV) | Distorted square pyramidal complexes | Antimicrobial agents | nih.gov |

| 4-amino-4H-1,2,4-triazole | Silver(I) | 2D coordination polymer | Anticancer, Antimicrobial | mdpi.com |

| 4-salicylideneamino-3-hydrazino-5-mercapto-1,2,4-triazole | Nickel(II) | Distorted square-planar complex (with ligand rearrangement) | N/A | researchgate.netcatalysis.ru |

Development of Integrated Computational-Experimental Research Paradigms

The synergy between computational modeling and experimental synthesis is becoming indispensable for accelerating the discovery and optimization of new materials and molecules. Future research on this compound will heavily rely on these integrated paradigms.

Computational Screening and Design: Computational methods, particularly Density Functional Theory (DFT) and molecular docking, are crucial for predicting the properties and activities of novel derivatives before their synthesis. jmchemsci.com DFT calculations can elucidate the molecular structure, electronic properties (such as HOMO-LUMO energy gaps), and reactivity of the compounds, providing insights that correlate well with experimental data. nih.govnih.gov Molecular docking and molecular dynamics simulations are used to predict the binding affinity and interaction modes of these molecules with biological targets like enzymes or DNA, guiding the design of more potent therapeutic agents. jmchemsci.comnih.gov This computational pre-screening saves significant time and resources by prioritizing the most promising candidates for synthesis and testing. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. imist.ma By developing robust QSAR models for this compound derivatives, researchers can predict the activity of yet-to-be-synthesized compounds and identify the key structural features that govern their function. nih.gov This data-driven approach is essential for the rational design of molecules with enhanced therapeutic indices.

This combined computational-experimental approach creates a feedback loop where experimental results are used to refine computational models, and computational predictions guide further experimental work. This cycle accelerates the development process from initial concept to final application. nih.gov

Exploration of New Application Domains in Emerging Technologies

While much of the current research focuses on the biomedical applications of this compound derivatives, their unique properties make them suitable for a range of emerging technologies.

Sensors and Molecular Recognition: Derivatives of this scaffold have demonstrated potential as chemosensors. For example, 4-salicylideneamino-3-methyl-1,2,4-triazole-5-thione has been shown to selectively detect toxic aromatic amines like aniline (B41778) through changes in its UV-visible and fluorescence spectra. nih.gov Future work could involve designing sensors for a wider range of analytes, including metal ions, anions, and biologically important molecules. nanobioletters.com By integrating these sensor molecules into electronic devices or onto solid supports, it may be possible to develop highly sensitive and selective detection systems for environmental monitoring or medical diagnostics.

Molecular Switches and Functional Materials: The Schiff base linkage (C=N) in the this compound structure can exhibit photochromic or thermochromic behavior, allowing the molecule to switch between different states upon exposure to light or heat. This property could be harnessed to develop molecular switches for data storage or smart materials that change color in response to environmental stimuli.

Catalysis: The ability of the triazole ring and associated functional groups to coordinate with metal ions suggests potential applications in catalysis. Metal complexes of this compound could act as catalysts for various organic transformations. Future research could focus on developing highly efficient and recyclable catalysts for green chemistry applications, building on the known catalytic activity of the triazolate anion in processes like acyl transfer. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.